7-Bromohept-1-yne
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Overview
Description
7-Bromohept-1-yne is an organic compound with the molecular formula C7H11Br. It is characterized by the presence of a bromine atom attached to the seventh carbon of a hept-1-yne chain. This compound is a pale yellow to light yellow oil and is used as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromohept-1-yne can be synthesized through various methods. One common approach involves the bromination of hept-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at low temperatures to control the addition of bromine to the terminal alkyne, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Bromohept-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized hept-1-yne derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.
Electrophilic Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) are used under controlled temperatures to facilitate the addition reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as hept-1-yne-7-ol, hept-1-yne-7-amine, or hept-1-yne-7-thiol can be formed.
Addition Products: Dihaloalkanes or other addition products are formed when electrophiles react with the triple bond.
Scientific Research Applications
7-Bromohept-1-yne is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Researchers use this compound to study enzyme mechanisms and to develop enzyme inhibitors.
Medicinal Chemistry: It is employed in the design and synthesis of potential therapeutic agents
Mechanism of Action
The mechanism of action of 7-Bromohept-1-yne involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups into the hept-1-yne chain. The triple bond in the molecule provides a site for addition reactions, enabling the formation of diverse chemical structures. These reactions are facilitated by the molecular targets and pathways involved, such as nucleophilic attack on the carbon-bromine bond or electrophilic addition to the triple bond .
Comparison with Similar Compounds
1-Bromoheptane: Similar to 7-Bromohept-1-yne but lacks the triple bond, making it less reactive in addition reactions.
7-Chlorohept-1-yne: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and selectivity in chemical reactions.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a triple bond in its structure. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
7-bromohept-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h1H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBMYWHADQVBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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